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pyrazole-5-carboxylic acid

Cat. No.: B063760
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pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 175277-11-9).
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, recognized for
their wide range of pharmacological activities.[1][2] Understanding the specific physicochemical
characteristics of this molecule is paramount for its effective application in drug discovery,
process chemistry, and materials science. This document synthesizes key identification data,
predicted spectroscopic profiles, and provides detailed, field-proven experimental protocols for
the empirical determination of its critical properties, including solubility and pKa. The
methodologies are presented to ensure scientific integrity and reproducibility, empowering
researchers to validate and expand upon this data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous
identity. 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted N-
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methylpyrazole carrying a tert-butyl group at the C3 position and a carboxylic acid at the C5
position. These substitutions critically influence the molecule's steric and electronic properties.

Molecular Structure:

(Structure rendered as ASCII art for illustrative purposes)

Table 1: Core Chemical Identifiers

Property Value Source

3-(tert-butyl)-1-methyl-1H-
IUPAC Name : . N/A
pyrazole-5-carboxylic acid

CAS Number 175277-11-9 [3]
Molecular Formula CoH14N202 [3]
Molecular Weight 182.22 g/mol [3]
Canonical SMILES cel©) N/A

(C)C1=NN(C)C(=C1)C(=0)O

| InChl Key | N/A - Not readily available | N/A |

Physicochemical Properties Summary

The bulk physicochemical properties of a molecule govern its behavior in biological and
chemical systems, impacting everything from reaction kinetics to pharmacokinetics.[4] While
extensive experimental data for this specific molecule is not widely published, its properties can
be reliably predicted based on its structure and subsequently confirmed using the protocols
outlined in this guide.

Table 2: Key Physicochemical Properties
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Property

Appearance

Predicted/Expected Value

White to off-white solid

Significance & Rationale

Typical for small organic
carboxylic acids.

Melting Point

Not reported. Expected to be
>100 °C.

The presence of a carboxylic
acid allows for strong
hydrogen bonding, leading to a
crystalline solid with a

relatively high melting point.

Boiling Point

Not applicable; likely to

decompose upon heating.

Carboxylic acids often
decarboxylate at high
temperatures before reaching

a boiling point.

pKa

Expected range: 3.5 -5.0

The carboxylic acid moiety is
the primary acidic proton. Its
pKa is influenced by the
electron-donating/withdrawing
nature of the pyrazole ring.
Experimental determination is
crucial for formulation and
ADMET studies.

Solubility

- Water: Low at neutral pH,
increasing significantly at pH >
pKa. - Organic Solvents:
Soluble in polar organic
solvents (e.g., Methanol,
DMSO, Ethyl Acetate).

The bulky, lipophilic tert-butyl
group reduces aqueous
solubility, while the polar
carboxylic acid enhances it,
especially in its ionized
(carboxylate) form. Solubility is
a critical parameter for both
biological assays and synthetic
workups.[5][6]

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic. | LogP is a key indicator of a

drug's ability to cross cell membranes. The balance between the lipophilic tert-butyl group and

the hydrophilic carboxylic acid will dictate its value. |

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://books.rsc.org/books/edited-volume/1957/chapter/2606540/Physicochemical-Properties-and-Compound-Quality
https://pmc.ncbi.nlm.nih.gov/articles/PMC3236531/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of the compound.
The following profile is based on established data from closely related pyrazole structures.[2][7]

e IH NMR (Proton Nuclear Magnetic Resonance):
o ~1.3 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.

o ~3.8-4.0 ppm (singlet, 3H): Assigned to the protons of the N-methyl group. The chemical
shift is downfield due to the deshielding effect of the adjacent pyrazole ring and C5-
carboxyl group.

o ~6.5-6.8 ppm (singlet, 1H): Represents the single proton at the C4 position of the pyrazole
ring.

o >10 ppm (broad singlet, 1H): The characteristic signal for the acidic proton of the
carboxylic acid group.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):
o ~30 ppm (3C): Methyl carbons of the tert-butyl group.
o ~32 ppm (1C): Quaternary carbon of the tert-butyl group.
o ~36-38 ppm (1C): N-methyl carbon.
o ~108-112 ppm (1C): C4 of the pyrazole ring.
o ~145-150 ppm (1C): C5 of the pyrazole ring (attached to the carboxyl group).
o ~160-165 ppm (1C): C3 of the pyrazole ring (attached to the tert-butyl group).
o ~165-170 ppm (1C): Carbonyl carbon of the carboxylic acid.

e FT-IR (Fourier-Transform Infrared Spectroscopy):
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[e]

2500-3300 cm~* (broad): Strong, broad O-H stretching vibration characteristic of a
hydrogen-bonded carboxylic acid.

o ~2960 cm~1: C-H stretching from the tert-butyl and methyl groups.
o ~1700-1725 cm~1 (strong, sharp): C=0 stretching of the carboxylic acid carbonyl group.

o ~1550-1600 cm~1: C=N and C=C stretching vibrations within the pyrazole ring.

e Mass Spectrometry (MS):
o Electrospray lonization (ESI+): Expected [M+H]* ion at m/z 183.11.

o Fragmentation: A prominent fragment would likely correspond to the loss of the tert-butyl
group ([M-57]%).

Experimental Protocols for Core Property
Determination

The following protocols describe robust, self-validating methods for determining key
physicochemical properties. The causality behind each step is explained to ensure a deep
understanding of the process.

Protocol: Aqueous Solubility Determination (Shake-
Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility,
measuring the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-
buffered saline, pH 7.4) for a sufficient period to achieve equilibrium. The suspension is then
filtered, and the concentration of the dissolved compound in the clear filtrate is quantified,
typically by HPLC-UV.

Step-by-Step Methodology:
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Preparation: Add an excess amount (e.g., 2-5 mg) of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-
carboxylic acid to a glass vial. Rationale: Using an excess of solid material ensures that
equilibrium is established with the solid phase, a prerequisite for measuring thermodynamic
solubility.

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS,
pH 7.4) to the vial.

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant
temperature (e.g., 25 °C). Agitate for 24-48 hours. Rationale: Extended agitation is
necessary to overcome the kinetic barriers of dissolution and ensure the system reaches
true thermodynamic equilibrium.[5] Constant temperature is critical as solubility is
temperature-dependent.

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to
let undissolved solids settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm)
for 15 minutes. Rationale: This step is crucial to separate the saturated aqueous phase from
the solid excess without disturbing the equilibrium.

Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant.
Immediately filter it through a 0.22 pum syringe filter (low protein binding, e.g., PVDF) and
dilute with the mobile phase for analysis. Rationale: Filtration removes any remaining
microscopic particulates that could falsely elevate the measured concentration. Immediate
dilution prevents potential precipitation of the supersaturated solution.

Quantification: Analyze the diluted filtrate using a validated HPLC-UV method against a
standard calibration curve prepared with known concentrations of the compound. Calculate
the original concentration in the filtrate to determine the solubility.

. o Separation & Analysis
Preparation & Equilibration
Achieve Isolate Prepare for

1. Add Excess Solid 2. Add Precise Volume 3. Agitate for 24-48h | _Equilibrium _ [ 4. Centrifuge to Solution _ (5. Filter St it Analysis 6. Quantify via Result:
to Vial of Buffer (pH 7.4) at 25°C Pellet Solid (0.22 um filter) HPLC-UV Thermodynamic Solubility

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://www.benchchem.com/product/b063760?utm_src=pdf-body
https://books.rsc.org/books/edited-volume/1957/chapter/2606540/Physicochemical-Properties-and-Compound-Quality
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)

This classic method directly measures the change in pH of a solution of the acid as it is
neutralized with a strong base, allowing for the precise determination of the pKa.

Principle: The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic
acid) forms of the molecule are present in equal concentrations. This corresponds to the
midpoint of the titration curve (the half-equivalence point).

Step-by-Step Methodology:

e Solution Preparation: Accurately weigh a sample of the compound (e.g., 10-20 mg) and
dissolve it in a known volume of deionized, CO2-free water. A small amount of a co-solvent
like methanol may be used if aqueous solubility is very low, but this will yield an apparent

pKa (pKaapp).

« Titrator Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
Place the pH electrode and a micro-stir bar into the sample solution.

« Titration: Begin stirring the solution gently. Add a standardized titrant of a strong base (e.g.,
0.01 M NaOH) in small, precise increments using an automated titrator or a burette.
Rationale: Using a standardized strong base ensures the molar quantity of added titrant is
accurately known. Slow, incremental addition allows the pH to stabilize after each addition.

o Data Recording: Record the pH of the solution after each addition of titrant. Continue the
titration well past the equivalence point (where the pH change is most rapid).

o Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

o pKa Calculation: Determine the equivalence point volume (Veq) from the steepest point of
the curve (the inflection point, often found using the first or second derivative of the curve).
The pKa is the pH value on the curve that corresponds to half of this volume (Veq/2).
Rationale: At the half-equivalence point, exactly half of the carboxylic acid has been
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neutralized to its conjugate base, meaning [HA] = [A~]. According to the Henderson-
Hasselbalch equation (pH = pKa + log([A~])/[HA])), when [HA] = [A7], the log term is zero,
and thus pH = pKa.

1. Dissolve Acid in
CO2-free Water

2. Calibrate pH Meter
& Setup Titrator

'

3. Titrate with
Standardized NaOH

4. Record pH vs.
Volume of Titrant Added

5. Plot Titration Curve
(pH vs. Volume)

6. ldentify Equivalence Point (Veq)
from Inflection Point

7. Determine pH at Veq/2

Result: pKa = pH at Veg/2

Click to download full resolution via product page
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Caption: Workflow for Potentiometric pKa Determination.

Conclusion

3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a molecule with distinct
physicochemical properties defined by its N-methylpyrazole core, a lipophilic tert-butyl group,
and an acidic carboxylic acid function. Its characterization reveals it to be a moderately
lipophilic acid, with solubility being highly dependent on pH. The provided spectroscopic
predictions serve as a robust template for identity confirmation, while the detailed experimental
protocols for solubility and pKa offer a clear and reliable path for empirical validation. This
foundational data is essential for any researcher aiming to utilize this compound in further
studies, particularly in the rational design of new therapeutic agents or functional materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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